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Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered

significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique α-

L-threofuranosyl sugar backbone, which replaces the deoxyribose or ribose of DNA and RNA,

imparts remarkable properties, including resistance to nuclease degradation and the ability to

form stable duplexes with both DNA and RNA. The successful synthesis of high-quality TNA

oligonucleotides is crucial for harnessing these properties. This document provides a detailed

protocol for the coupling of TNA phosphoramidites using standard solid-phase oligonucleotide

synthesis techniques.

The synthesis of TNA oligonucleotides is achieved through the well-established

phosphoramidite chemistry on an automated DNA synthesizer.[1] The process involves a

cyclical four-step reaction: deblocking, coupling, capping, and oxidation. While the fundamental

principles of phosphoramidite chemistry apply, the unique stereochemistry of TNA monomers

may necessitate modifications to standard protocols, particularly concerning coupling times, to

ensure high coupling efficiency.
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The following table summarizes the key parameters for the coupling of TNA phosphoramidites.

It is important to note that due to the steric hindrance of TNA monomers, extended coupling

times compared to standard DNA phosphoramidites are often necessary to achieve optimal

coupling efficiencies.[2] The provided values are recommendations and may require

optimization based on the specific sequence, synthesizer, and reagents used.

Parameter Recommended Condition Notes

Phosphoramidite

Concentration

0.1 M - 0.2 M in anhydrous

acetonitrile

Ensure phosphoramidites are

fully dissolved before use.

Activator

0.25 M - 0.5 M 5-Ethylthio-1H-

tetrazole (ETT) or 0.25 M 4,5-

Dicyanoimidazole (DCI) in

anhydrous acetonitrile

DCI is a non-nucleophilic

activator that can reduce

coupling times.[3] ETT is a

commonly used, effective

activator.[4]

Coupling Time 5 - 15 minutes

This is a critical parameter for

TNA synthesis. Shorter times

may lead to lower coupling

efficiency, while excessively

long times can lead to side

reactions. A 5-minute coupling

time has been used for TNA-G

phosphoramidites.[5] Sterically

hindered ribonucleosides often

require 5-15 minutes for high-

yield coupling.[2] Optimization

for each TNA base may be

required.

Coupling Efficiency >98%

Monitoring the trityl cation

release after each coupling

step is essential to ensure high

coupling efficiency.[6]
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This section provides a detailed, step-by-step protocol for the solid-phase synthesis of TNA

oligonucleotides.

Reagent Preparation
TNA Phosphoramidites (A, T, C, G): Dissolve in anhydrous acetonitrile to a final

concentration of 0.1 M.

Activator Solution: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 4,5-

Dicyanoimidazole (DCI) in anhydrous acetonitrile.

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

Capping Reagents:

Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

Cap B: 16% N-Methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine.

Cleavage and Deprotection Solution: Concentrated aqueous ammonium hydroxide (28-

30%).

Washing Solvent: Anhydrous acetonitrile.

Solid-Phase Synthesis Cycle
The following cycle is performed for each TNA phosphoramidite addition on an automated DNA

synthesizer.

Deblocking (Detritylation):

The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound

nucleoside by treating with the deblocking solution.

The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and

the liberated DMT cation.
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Coupling:

The TNA phosphoramidite solution and the activator solution are simultaneously delivered

to the synthesis column.

The reaction is allowed to proceed for 5-15 minutes.

After the coupling reaction, the column is washed with anhydrous acetonitrile to remove

any unreacted phosphoramidite and activator.

Capping:

Any unreacted 5'-hydroxyl groups are acetylated by treating with the capping reagents

(Cap A and Cap B).

This step is crucial to prevent the formation of deletion mutants in the final oligonucleotide

product.[3]

The column is then washed with anhydrous acetonitrile.

Oxidation:

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester

by treating with the oxidizing solution.

The column is subsequently washed with anhydrous acetonitrile.

This four-step cycle is repeated until the desired TNA oligonucleotide sequence is assembled.

Cleavage and Deprotection
After the final coupling cycle, the solid support is transferred to a screw-cap vial.

Add 1 mL of concentrated aqueous ammonium hydroxide.

Seal the vial tightly and heat at 55°C for 12-18 hours. A deprotection time of 18 hours at

55°C has been reported for TNA-G containing oligonucleotides.[5]

Allow the vial to cool to room temperature.
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Centrifuge the vial to pellet the solid support.

Carefully transfer the supernatant containing the cleaved and deprotected TNA

oligonucleotide to a new tube.

Purification
The crude TNA oligonucleotide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Column: C18 reverse-phase column.

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

Detection: UV absorbance at 260 nm.

Collect the fractions corresponding to the full-length TNA oligonucleotide. The purified product

can then be desalted and lyophilized.

Visualizations
TNA Phosphoramidite Coupling Workflow

Solid-Phase Synthesis Cycle
Post-Synthesis Processing

Start with
Solid Support

1. Deblocking
(TCA in DCM)

Wash
(Acetonitrile)

2. Coupling
(TNA Phosphoramidite + Activator)

Wash
(Acetonitrile)

3. Capping
(Acetic Anhydride)

Wash
(Acetonitrile)

4. Oxidation
(Iodine Solution)

Wash
(Acetonitrile)

Repeat Cycle for
Next Base

n-1 times

Cleavage & Deprotection
(Ammonium Hydroxide)

Purification
(RP-HPLC)

Purified TNA
Oligonucleotide

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12386572?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for TNA oligonucleotide synthesis.
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Caption: Key steps in TNA oligonucleotide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12386572?utm_src=pdf-custom-synthesis
https://www.osti.gov/servlets/purl/1624061
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-4-key-takeaways-for-in-house-oligo-production
https://www.researchgate.net/publication/329511338_Various_Coupling_Agents_in_the_Phosphoramidite_Method_for_Oligonucleotide_Synthesis
https://pubmed.ncbi.nlm.nih.gov/38904107/
https://pubmed.ncbi.nlm.nih.gov/38904107/
https://www.idtdna.com/page/support-and-education/decoded-plus/oligo-synthesis-why-idt-leads-the-oligo-industry/
https://www.benchchem.com/product/b12386572#protocol-for-coupling-tna-phosphoramidites
https://www.benchchem.com/product/b12386572#protocol-for-coupling-tna-phosphoramidites
https://www.benchchem.com/product/b12386572#protocol-for-coupling-tna-phosphoramidites
https://www.benchchem.com/product/b12386572#protocol-for-coupling-tna-phosphoramidites
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12386572?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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